molecular formula C17H20N2O2S B2544345 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1705476-32-9

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2544345
M. Wt: 316.42
InChI Key: ZXKYWGSTRLFIIU-UHFFFAOYSA-N
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Description

The compound N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs and functionalities. For instance, N-hydroxy-2-arylisoindoline-4-carboxamides have been identified as potent and selective inhibitors of HDAC11, which suggests that the compound may also have biological activity worth exploring .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide linkages and the introduction of N-hydroxy groups. For example, the synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides is reported, although the exact synthetic route for the compound is not provided . The synthesis of other related compounds, such as 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, involves the reaction of ortho-toluylchloride with 2-amino-4-picoline . This information could be used as a starting point for developing a synthetic route for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds shows the presence of intramolecular hydrogen bonds, which contribute to the rigidity of the molecules. For example, the structure of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is stabilized by such hydrogen bonds . Similarly, the compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide is described as a rigid molecule due to internal hydrogen bonding . These structural analyses suggest that the compound may also exhibit a degree of molecular rigidity due to potential hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide. However, the chemical reactions of similar compounds, such as the N-methylation of quinoline-2-carboxamide derivatives, are discussed . These reactions are important for the labeling of radioligands used in PET imaging. This suggests that the compound may also undergo similar chemical modifications, which could be relevant for its potential use in biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, the FTIR analysis of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide shows vibrational frequencies for different functional groups, and its melting point is reported . Although the exact properties of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide are not provided, similar analytical techniques could be employed to determine its properties.

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Without specific information on your compound, it’s difficult to provide accurate safety information.


Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if a compound shows promising biological activity, it might be studied as a potential drug3.


properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-7-16(22-10-11)17(21)18-9-15(20)13-3-4-14-12(8-13)5-6-19(14)2/h3-4,7-8,10,15,20H,5-6,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKYWGSTRLFIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methylthiophene-2-carboxamide

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